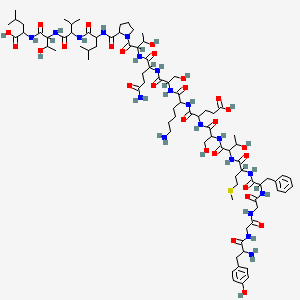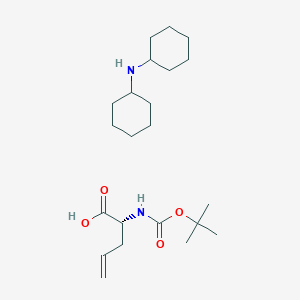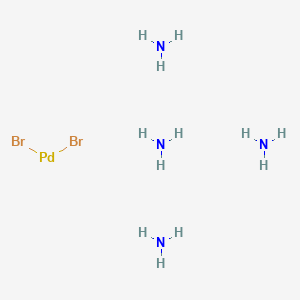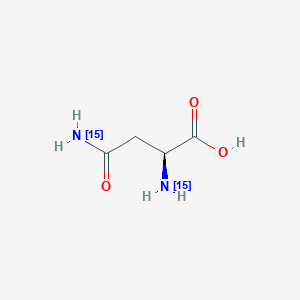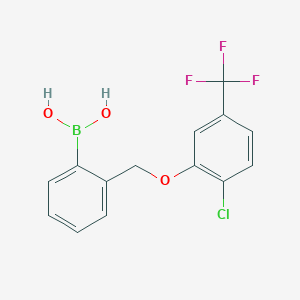
(2-((2-氯-5-(三氟甲基)苯氧基)甲基)苯基)硼酸
描述
“(2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid” is an organic compound with the molecular formula C14H11BClF3O3 and a molecular weight of 330.49 . It is primarily used in research as an active metabolite of Fenofibrate, a medication effective in reducing harmful cholesterol and fatty acid levels in the body .
Molecular Structure Analysis
The compound has a complex structure with a boronic acid group attached to a phenyl ring, which is further connected to another phenyl ring through a methylene (CH2) and an ether (O) linkage. This second phenyl ring carries a chloro (Cl) and a trifluoromethyl (CF3) substituent .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 138-147 °C . It has a density of 1.49±0.1 g/cm3 .科学研究应用
Synthesis of Aryl- and Hetaryl-Furocoumarins
This compound serves as a reactant in the Suzuki reaction , which is a cross-coupling method used to synthesize aryl- and hetarylfurocoumarins . Furocoumarins are a class of organic chemical compounds produced by a variety of plants. They have applications in the treatment of skin diseases and are also investigated for their potential anticancer properties.
Synthesis of Et Canthinone-3-Carboxylates
Another application involves the synthesis of Et canthinone-3-carboxylates . This is achieved through a Pd-catalyzed Suzuki-Miyaura coupling followed by a Cu-catalyzed amidation reaction . Canthinones are alkaloids with a wide range of biological activities, including antitumor, antiviral, and antimicrobial effects.
Preparation of Xanthines
The compound is used in the preparation of xanthines via a one-pot coupling with diaminouracil . Xanthines are a family of compounds that include caffeine and theobromine, which are well-known for their stimulant effects. They also have therapeutic uses in respiratory diseases due to their bronchodilator properties.
Pharmaceutical Drug Development
The trifluoromethyl group present in this compound is significant in pharmaceutical chemistry. Many FDA-approved drugs contain the trifluoromethyl group due to its ability to enhance the biological activity and metabolic stability of pharmaceuticals . This compound could be a precursor in the synthesis of new drugs that benefit from the inclusion of the trifluoromethyl group.
安全和危害
作用机制
Target of Action
It is known to be used as a reactant in the synthesis of various compounds via the suzuki-miyaura coupling reaction .
Mode of Action
The (2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid interacts with its targets through the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds . The process involves the oxidative addition of an electrophilic organic group to palladium, followed by transmetalation, where the boronic acid group is transferred from boron to palladium .
Biochemical Pathways
The (2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid is involved in the Suzuki-Miyaura coupling reaction, which is a key step in the synthesis of various organic compounds . This reaction is part of larger biochemical pathways involved in the synthesis of aryl- and hetarylfurocoumarins, Et canthinone-3-carboxylates, and xanthines .
Result of Action
The (2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid, as a reactant in the Suzuki-Miyaura coupling reaction, contributes to the formation of various organic compounds . The specific molecular and cellular effects of these compounds would depend on their structure and function.
Action Environment
The efficacy and stability of (2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is typically performed under mild conditions and is tolerant to various functional groups .
属性
IUPAC Name |
[2-[[2-chloro-5-(trifluoromethyl)phenoxy]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BClF3O3/c16-12-6-5-10(14(17,18)19)7-13(12)22-8-9-3-1-2-4-11(9)15(20)21/h1-7,20-21H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZSKCIEUYUZRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC2=C(C=CC(=C2)C(F)(F)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584655 | |
| Record name | (2-{[2-Chloro-5-(trifluoromethyl)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
849062-11-9 | |
| Record name | (2-{[2-Chloro-5-(trifluoromethyl)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 849062-11-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



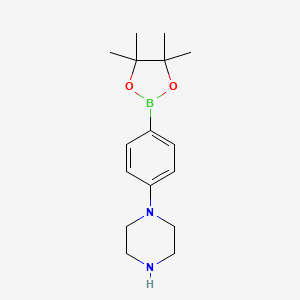
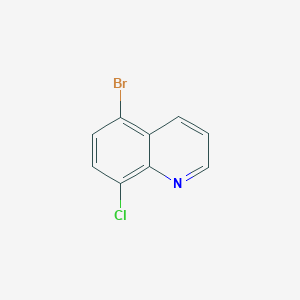

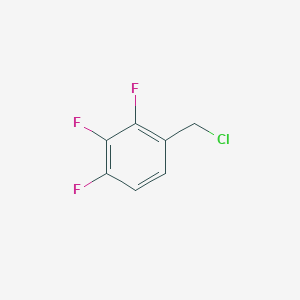


![5-Azaspiro[4.4]nonan-5-ium tetrafluoroborate](/img/structure/B1591191.png)


